molecular formula C8H4N2O4S B592662 6-Nitrobenzo[d]thiazole-2-carboxylic acid CAS No. 131123-99-4

6-Nitrobenzo[d]thiazole-2-carboxylic acid

Cat. No.: B592662
CAS No.: 131123-99-4
M. Wt: 224.19
InChI Key: UFXVPVVGWNZWOU-UHFFFAOYSA-N
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Description

6-Nitrobenzo[d]thiazole-2-carboxylic acid is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with a nitro group at the 6-position and a carboxylic acid group at the 2-position

Preparation Methods

The synthesis of 6-Nitrobenzo[d]thiazole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 4-nitroaniline with potassium thiocyanate in the presence of bromine and acetic acid . This reaction forms 6-nitrobenzo[d]thiazol-2-amine, which can then be oxidized to the carboxylic acid derivative. Industrial production methods may involve similar synthetic pathways but optimized for large-scale production, including the use of microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

6-Nitrobenzo[d]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.

    Condensation: The carboxylic acid group can participate in condensation reactions to form amides and esters.

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and acyl chlorides or anhydrides for condensation reactions. Major products formed from these reactions include 6-aminobenzo[d]thiazole-2-carboxylic acid and various amide derivatives .

Scientific Research Applications

6-Nitrobenzo[d]thiazole-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

6-Nitrobenzo[d]thiazole-2-carboxylic acid can be compared with other benzothiazole derivatives such as:

The presence of both the nitro and carboxylic acid groups in this compound makes it unique, providing a combination of electronic and steric effects that influence its reactivity and biological activity.

Biological Activity

6-Nitrobenzo[d]thiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological activities, and potential applications in various fields, including medicinal and industrial chemistry.

Chemical Structure and Properties

This compound features a benzothiazole core with a nitro group at the 6-position and a carboxylic acid at the 2-position. This unique structure contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC8H6N2O3S
Molecular Weight198.21 g/mol
SolubilitySoluble in DMSO, slightly soluble in water
Melting Point220-222 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the carboxylic acid group can participate in hydrogen bonding and ionic interactions with proteins, influencing their function.

Key Mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit DprE1, an essential enzyme for mycobacterial cell wall biosynthesis, highlighting its potential as an anti-tubercular agent.
  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, including HL-60 (promyelocytic leukemia) and A549 (lung carcinoma), with IC50 values indicating moderate to high potency .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, compounds derived from this structure have shown promising results against several cancer cell lines:

Cell Line Compound IC50 (µM)
HL-60This compound19.0
A549Various derivatives28.0

These findings suggest that the compound's structural features contribute to its ability to inhibit tumor growth effectively .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness comparable to standard antibiotics. The mechanism involves disruption of bacterial cell wall synthesis, similar to its action against mycobacteria .

Other Biological Activities

In addition to its antitumor and antimicrobial properties, this compound has been investigated for:

  • Anti-inflammatory effects : Showing potential in reducing inflammation markers in vitro.
  • Antidiabetic activity : Compounds containing the benzothiazole moiety have been linked to improved glucose metabolism in diabetic models .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Antitumor Activity : A study evaluated various derivatives against HL-60 and A549 cell lines using MTT assays. The results indicated that modifications at the carboxylic acid position significantly enhanced cytotoxicity .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity .

Properties

IUPAC Name

6-nitro-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4S/c11-8(12)7-9-5-2-1-4(10(13)14)3-6(5)15-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXVPVVGWNZWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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